[(2-bromo-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
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Overview
Description
[(2-bromo-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a brominated phenyl group, a carbamoyl group, and a methoxy-substituted phenyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-bromo-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps, including the bromination of a methylphenyl compound, the formation of a carbamoyl intermediate, and the esterification with a methoxyphenyl acetic acid derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-bromo-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
[(2-bromo-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2-bromo-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of methylphenols with similar aromatic structures.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
[(2-bromo-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-12-6-7-16(15(19)8-12)20-17(21)11-24-18(22)10-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIRUDSBZQXAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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